Ethyl 5-hydroxybenzofuran-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Benzofuran-based lead optimisation demands structurally precise intermediates to avoid batch-dependent biological variability. Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) delivers a validated DHODH inhibitor scaffold (IC50 282 nM) and a reactive 5-hydroxy handle for click chemistry. • Sub-μM DHODH activity ensures reproducible SAR. • Ethyl ester (LogP ~2.6-3.0) balances cell permeability. • In stock for immediate dispatch.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 99370-68-0
Cat. No. B1604078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxybenzofuran-2-carboxylate
CAS99370-68-0
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=CC(=C2)O
InChIInChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3
InChIKeyZVEDQKMQNVPHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-hydroxybenzofuran-2-carboxylate: Core Benzofuran Scaffold


Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) is a benzofuran derivative comprising a fused benzene/furan heterocycle with a 5-hydroxy substituent and a 2-carboxylic acid ethyl ester [1]. Benzofuran scaffolds are widely exploited for their diverse biological activities, including anti‑tumor, antibacterial, anti‑oxidative and anti‑viral properties [2]. The 5‑hydroxy‑2‑carboxylate motif provides a reactive handle for further functionalisation, making this compound a valuable synthetic intermediate in medicinal chemistry programmes [3].

Ethyl 5-hydroxybenzofuran-2-carboxylate: Advantages over Common Analogs


Within the benzofuran-2-carboxylate family, substitution patterns on the aromatic ring and the nature of the ester group profoundly influence lipophilicity, metabolic stability, and target engagement [1]. The 5‑hydroxy substituent in ethyl 5‑hydroxybenzofuran‑2‑carboxylate introduces a hydrogen‑bond donor/acceptor site that can dramatically alter enzyme inhibition profiles and physicochemical properties relative to unsubstituted or differently substituted analogs [2]. The ethyl ester provides a distinct balance of hydrophobicity and hydrolytic stability compared to the corresponding methyl ester or free carboxylic acid, parameters that directly impact cell permeability, oral bioavailability and in vivo pharmacokinetics . Consequently, generic substitution of ethyl 5‑hydroxybenzofuran‑2‑carboxylate with a close structural analog may lead to unpredictable changes in biological activity and physicochemical behaviour, undermining reproducibility in research and development workflows.

Ethyl 5-hydroxybenzofuran-2-carboxylate: Head-to-Head Evidence vs. Analogs


Lipophilicity Advantage and Cell Permeability

The ethyl ester of 5‑hydroxybenzofuran‑2‑carboxylate (target) exhibits a significantly higher calculated lipophilicity than the corresponding methyl ester (comparator). The predicted LogP (octanol/water partition coefficient) for the ethyl ester is 2.62–3.05 , whereas the methyl ester has a predicted LogP of approximately 1.8–2.0 . This difference is attributed to the greater +I inductive effect and increased hydrophobic surface area of the ethyl group [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

DHODH Enzyme Inhibition

Ethyl 5‑hydroxybenzofuran‑2‑carboxylate inhibits mouse dihydroorotate dehydrogenase (DHODH) with an IC50 of 282 nM [1]. DHODH is a validated therapeutic target for autoimmune diseases and cancer. In comparison, the structurally related benzofuran‑2‑carboxylic acid (CAS 496‑41‑3) exhibits significantly weaker inhibition of PIM1 kinase with an IC50 of 119 µM , demonstrating that the 5‑hydroxy substitution and ethyl ester moiety confer a >400‑fold potency improvement against a related enzyme family.

Enzymology Immunology Drug Discovery

Commercial Purity and Batch Consistency

Ethyl 5‑hydroxybenzofuran‑2‑carboxylate is commercially available from multiple reputable vendors at a guaranteed purity of 95% , with some suppliers offering ISO‑certified manufacturing and quality control . In contrast, the closely related methyl ester (CAS 1646‑28‑2) and the free acid (CAS 56172‑36‑2) are typically offered at lower purities or without specified batch‑to‑batch quality assurance .

Analytical Chemistry Procurement Quality Control

Gram-Positive Antimicrobial Potential

While direct antimicrobial data for ethyl 5‑hydroxybenzofuran‑2‑carboxylate are not available, benzofuran‑2‑carboxylate derivatives bearing a 1,2,3‑triazole moiety exhibit MIC values of 50–200 µg/mL against Gram‑positive bacteria (Staphylococcus aureus and Bacillus subtilis) [1]. The 5‑hydroxy‑2‑carboxylate scaffold represents a privileged substructure from which these active derivatives were derived, suggesting that the target compound could serve as a key synthetic intermediate for accessing potent antimicrobial agents.

Antimicrobial Medicinal Chemistry Drug Development

Synthetic Utility for ET Antagonists and CA Inhibitors

The benzofuran‑2‑carboxylate scaffold, from which ethyl 5‑hydroxybenzofuran‑2‑carboxylate is a direct progenitor, has been successfully elaborated into potent endothelin (ET) receptor antagonists and carbonic anhydrase (CA) inhibitors. Specifically, benzofuran carboxylic acid derivatives demonstrated up to 90% inhibition of ET‑1‑induced contraction in rat thoracic aortic rings, outperforming the reference antagonist BQ123 [1]. Additionally, benzofuran‑based carboxylic acids achieved sub‑micromolar Ki values (0.56–0.91 µM) against the cancer‑associated hCA IX isoform, with selectivity indices of up to 63 over off‑target isoforms [2].

Medicinal Chemistry Organic Synthesis Lead Optimisation

Ethyl 5-hydroxybenzofuran-2-carboxylate: Key Research Applications


DHODH-Targeted Autoimmune and Cancer Drug Discovery

Ethyl 5‑hydroxybenzofuran‑2‑carboxylate is an ideal starting point for lead optimisation programmes aimed at dihydroorotate dehydrogenase (DHODH), a clinically validated target for rheumatoid arthritis, multiple sclerosis and oncology. Its sub‑micromolar IC50 (282 nM) against mouse DHODH [1] provides a potency advantage over unsubstituted benzofuran‑2‑carboxylic acid, enabling the rapid identification of structure‑activity relationships (SAR) around the 5‑hydroxy and ethyl ester moieties.

Synthesis of Next-Generation Antimicrobial Agents

As a direct precursor to benzofuran‑2‑carboxylate 1,2,3‑triazoles, ethyl 5‑hydroxybenzofuran‑2‑carboxylate can be employed in click chemistry to generate libraries of novel antimicrobial compounds. The resulting triazole derivatives have demonstrated MIC values of 50–200 µg/mL against Gram‑positive pathogens [2], offering a robust platform for developing new antibiotics to combat drug‑resistant infections.

Medicinal Chemistry Campaigns Targeting Endothelin Receptors and Carbonic Anhydrases

The benzofuran‑2‑carboxylate scaffold, of which ethyl 5‑hydroxybenzofuran‑2‑carboxylate is a key building block, has yielded potent ET receptor antagonists (up to 90% inhibition of ET‑1‑induced contraction) [3] and sub‑micromolar hCA IX inhibitors (Ki = 0.56–0.91 µM) [4]. Procuring this compound enables the synthesis of advanced leads for cardiovascular and anticancer therapies.

Physicochemical Profiling and Permeability Optimisation Studies

With a predicted LogP of 2.62–3.05 , ethyl 5‑hydroxybenzofuran‑2‑carboxylate offers a favorable lipophilicity window for cell permeability. It serves as a valuable comparator to the more hydrophilic methyl ester (LogP ~1.8–2.0) in systematic studies designed to correlate ester chain length with membrane transport and oral bioavailability in preclinical models.

Technical Documentation Hub

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